methyl 2-{[4-({[(2-chloroacetyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
Overview
Description
Methyl 2-{[4-({[(2-chloroacetyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C16H13ClF3N3O4S and its molecular weight is 435.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Methyl 2-{[4-({[(2-chloroacetyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate and its derivatives are often synthesized for various studies in organic chemistry. For instance, Uma et al. (2017) reported on the synthesis and biological activity of certain pyrazole derivatives, noting the toxic effects of compounds with chlorine substituents to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
- Similarly, Ray et al. (2007) explored the efficient synthesis of N-Oxide derivatives, which are relevant in various chemical reactions (Ray, Mittapelli, Rohatgi, & Tyagi, 2007).
Biological and Antimicrobial Activities
- The derivatives of this compound have been studied for their potential biological and antimicrobial properties. For example, Pokhodylo et al. (2010) investigated reactions of similar compounds, leading to the formation of various heterocyclic acids with potential biological significance (Pokhodylo, Matiichuk, & Obushak, 2010).
- Additionally, Tayebi et al. (2011) used similar compounds as catalysts in synthesis reactions, which could have implications in pharmaceutical and biochemical research (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Chemical Properties and Applications
- The chemical properties of such compounds are also of significant interest. Peng-yun (2013) conducted a study on the synthesis and characterization of benzene sulfonamide derivatives, which can have varied applications in chemical industries (Zhang Peng-yun, 2013).
- In addition, Prasad et al. (2018) synthesized and characterized benzimidazole derivatives carrying a pyridine moiety, which is crucial in understanding the structural and functional aspects of these compounds (Prasad, Rani, & Anusha, 2018).
Properties
IUPAC Name |
methyl 2-[4-[(E)-(2-chloroacetyl)oxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O4S/c1-23-14(28-11-6-4-3-5-9(11)15(25)26-2)10(8-21-27-12(24)7-17)13(22-23)16(18,19)20/h3-6,8H,7H2,1-2H3/b21-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGFQNUTZFIIA-ODCIPOBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)CCl)SC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)CCl)SC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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